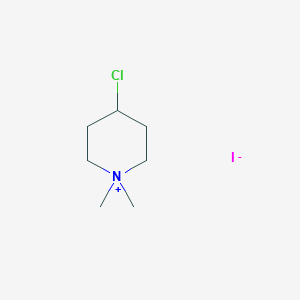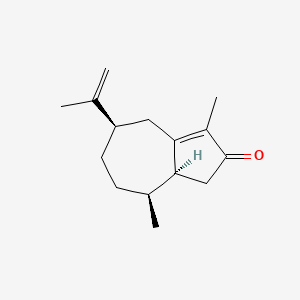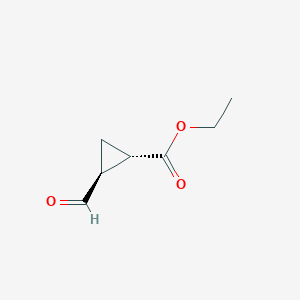
ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by the presence of a formyl group and an ethyl ester group attached to the cyclopropane ring. The stereochemistry of the compound is defined by the (1S,2S) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper . This reaction forms the cyclopropane ring with the desired stereochemistry. The formyl group can be introduced through a subsequent formylation reaction, while the ethyl ester group is typically introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity . These systems are advantageous for large-scale production due to their ability to maintain consistent reaction parameters and reduce the risk of side reactions.
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of ethyl (1S,2S)-2-carboxylcyclopropane-1-carboxylate
Reduction: Formation of ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate
Substitution: Formation of various substituted cyclopropane derivatives
科学的研究の応用
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can inhibit enzyme activity or disrupt cellular processes, contributing to its bioactivity .
類似化合物との比較
Ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives:
(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Similar in stereochemistry but contains an amino group and a nitrophenyl substituent.
(1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol: Similar in stereochemistry but contains a hydroxy and methoxyphenyl group.
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct reactivity and bioactivity.
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
ethyl (1S,2S)-2-formylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-2-10-7(9)6-3-5(6)4-8/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |
InChIキー |
MDWXTLNIZCHBJE-RITPCOANSA-N |
異性体SMILES |
CCOC(=O)[C@H]1C[C@@H]1C=O |
正規SMILES |
CCOC(=O)C1CC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[2-(4,4-dimethylcyclohexyl)sulfonyl-7-[4-(1-phenylethyl)piperazin-1-yl]sulfonylfluoren-9-ylidene]hydroxylamine](/img/structure/B14013976.png)
![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![Methyl 9-bromo-2-hydroxy-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14013985.png)
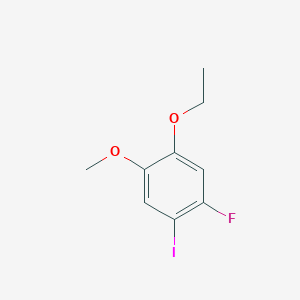
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)
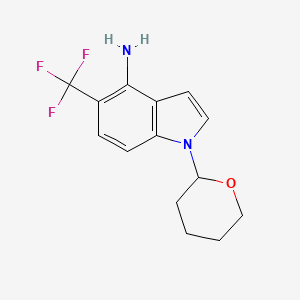

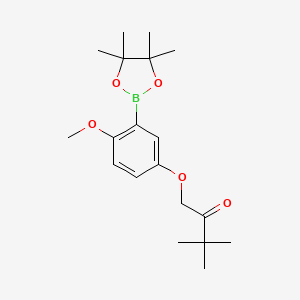
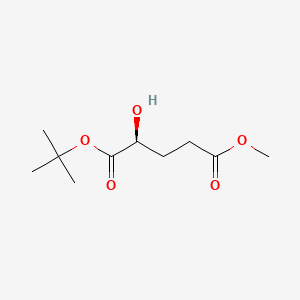
![Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate](/img/structure/B14014044.png)


